molecular formula C12H9N3O B351366 7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one CAS No. 39567-78-7

7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No. B351366
CAS RN: 39567-78-7
M. Wt: 211.22g/mol
InChI Key: LIVRRAQTIFBFHC-UHFFFAOYSA-N
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Description

7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of imidazo[1,2-a]pyrimidinones, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one involves the inhibition of kinase activity through binding to the ATP-binding site. This results in the disruption of downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one is its high potency and selectivity towards target kinases, making it a promising candidate for drug development. However, its poor solubility and bioavailability pose significant challenges for its use in clinical settings.

Future Directions

Future research on 7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one should focus on developing more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one involves the reaction of 2-aminopyrimidine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the final product.

Scientific Research Applications

7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and checkpoint kinase 1 (CHK1). These kinases play crucial roles in cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.

properties

IUPAC Name

7-phenyl-8H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-11-8-10(9-4-2-1-3-5-9)14-12-13-6-7-15(11)12/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVRRAQTIFBFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C=CN=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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